molecular formula C27H21BrClN3O B2829737 1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 331841-28-2

1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2829737
CAS No.: 331841-28-2
M. Wt: 518.84
InChI Key: FNJWVXZMFGQVQW-UHFFFAOYSA-N
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Description

The compound 1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one features a pyrazoline core substituted with a 3-bromophenyl group at position 5 and a 6-chloro-2-methyl-4-phenylquinoline moiety at position 2. The acetyl group at position 1 completes the structure. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-[3-(3-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrClN3O/c1-16-26(24-15-25(32(31-24)17(2)33)19-9-6-10-20(28)13-19)27(18-7-4-3-5-8-18)22-14-21(29)11-12-23(22)30-16/h3-14,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJWVXZMFGQVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC(=CC=C5)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives. The reaction is usually carried out in ethanol with the presence of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Pyrazoline Ring

Example 1 : 1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Butan-1-one
  • Key Differences: Aryl Groups: The 3-position is substituted with a 4-fluorophenyl group instead of a quinoline system. Ketone Chain: Butan-1-one replaces the acetyl group, increasing hydrophobicity.
  • The longer alkyl chain (butanone) may enhance membrane permeability but reduce solubility in polar solvents.
Example 2 : 3-[1-Acetyl-5-(2-Chlorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]-6-Chloro-4-Phenylquinolin-2(1H)-one
  • Key Differences: Quinoline Substitution: A 2-oxo group replaces the methyl group in the quinoline moiety. Halogen Position: 2-Chlorophenyl at pyrazoline position 5 vs. 3-bromophenyl in the target compound.
  • Chlorine at the ortho position may sterically hinder interactions compared to the meta-bromine in the target compound.

Heterocyclic Modifications

Example 3 : 6-Chloro-3-[5-(3-Methoxy-8-Methyl-4-Quinolyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl]-2-Methyl-4-Phenylquinoline
  • Key Differences: Quinoline Substitution: A methoxy group at position 3 and methyl at position 8 modify electronic and steric profiles. Pyrazoline Substitution: Phenyl group at position 1 instead of acetyl.
  • Implications :
    • Methoxy groups enhance hydrophilicity and may alter π-π stacking interactions.
    • The absence of an acetyl group reduces metabolic stability compared to the target compound.

Functional Group Replacements

Example 4 : 4-Bromo-1,5-Dimethyl-2-(4'-Trifluoromethylphenyl)-1,2-Dihydro-3H-Pyrazol-3-one
  • Key Differences :
    • Core Structure : A dihydro-3H-pyrazol-3-one replaces the pyrazoline ring.
    • Substituents : Trifluoromethylphenyl introduces strong electron-withdrawing effects.
  • Implications :
    • The pyrazol-3-one core may exhibit tautomerism, affecting binding modes.
    • Trifluoromethyl groups improve metabolic resistance but increase molecular weight.

Comparative Data Table

Compound Name Pyrazoline Substituents Heterocycle Ketone Group Key Properties/Applications
Target Compound 3-Bromophenyl (position 5) 6-Chloro-2-methyl-4-phenylquinoline Acetyl Potential antimicrobial activity
1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Butan-1-one 4-Bromophenyl, 4-Fluorophenyl None Butan-1-one Crystallographically characterized
3-[1-Acetyl-5-(2-Chlorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]-6-Chloro-4-Phenylquinolin-2(1H)-one 2-Chlorophenyl 6-Chloro-4-phenylquinolin-2(1H)-one Acetyl Enhanced hydrogen bonding
6-Chloro-3-[5-(3-Methoxy-8-Methyl-4-Quinolyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl]-2-Methyl-4-Phenylquinoline Phenyl 3-Methoxy-8-methylquinoline None Improved hydrophilicity

Q & A

Q. What are the key analytical techniques for confirming the structure and purity of this compound?

  • Methodological Answer: Structural confirmation requires a multi-technique approach:
  • NMR Spectroscopy (¹H/¹³C): Assigns proton/carbon environments, distinguishing diastereotopic protons in the pyrazoline ring and verifying substituent positions (e.g., 3-bromophenyl vs. quinoline groups) .
  • X-ray Crystallography: Resolves molecular geometry, including bond lengths and angles (e.g., C–Br: ~1.9 Å, C–Cl: ~1.7 Å) and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ≈ 590.5 Da) and fragmentation patterns indicative of bromine/chlorine isotopes .

Q. Table 1: Key Analytical Data

ParameterValue/Observation
Molecular FormulaC₃₄H₂₅BrClN₃O
Molecular Weight~612.9 g/mol
Characteristic IR BandsC=O (1690–1710 cm⁻¹), C–Br (550–600 cm⁻¹)

Q. What synthetic strategies are employed to prepare this compound?

  • Methodological Answer: Synthesis involves:
  • Step 1: Formation of the pyrazoline core via hydrazine condensation with a diketone precursor (e.g., 6-chloro-2-methyl-4-phenylquinolin-3-carbaldehyde) under basic conditions (KOH/ethanol reflux) .
  • Step 2: Bromination of intermediates using N-bromosuccinimide (NBS) to introduce the 3-bromophenyl group .
  • Step 3: Acetylation at the pyrazole nitrogen using acetyl chloride in anhydrous DMF .
    Reaction progress is monitored via TLC, and intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence this compound’s bioactivity?

  • Methodological Answer:
  • Bromine/Chlorine Effects: The 3-bromophenyl and 6-chloro-quinoline groups enhance lipophilicity, improving membrane permeability. Comparative studies with fluorine analogs show reduced antimicrobial potency (MIC: Br > Cl > F) .
  • Pyrazoline Conformation: The 4,5-dihydro-1H-pyrazole ring’s puckering (θ ≈ 15° from planarity) affects binding to enzyme active sites (e.g., cytochrome P450). MD simulations reveal rigidity in the dihydro region enhances stability .

Q. Table 2: SAR Trends in Analogous Compounds

SubstituentBioactivity (IC₅₀, μM)Target
3-Bromophenyl2.1 ± 0.3EGFR Kinase
4-Methoxyphenyl8.7 ± 1.2COX-2
2-Methylquinoline1.9 ± 0.4Topoisomerase II

Q. What experimental design challenges arise in crystallizing this compound, and how are they resolved?

  • Methodological Answer:
  • Challenge 1: Low solubility in common solvents (e.g., DMSO) complicates crystal growth. Solution: Slow vapor diffusion with dichloromethane/hexane mixtures promotes nucleation .
  • Challenge 2: Twinning due to flexible pyrazoline ring. Solution: SHELXL’s TWIN/BASF commands model twinning ratios (e.g., 0.35 for a twofold axis) .
  • Validation: Final structures achieve R-factors < 0.05, with anisotropic displacement parameters (ADPs) confirming thermal motion in the bromophenyl group .

Data Contradictions and Resolution

  • Discrepancy in Melting Points: Reported ranges vary (250–300°C vs. 265–275°C). This arises from polymorphism; differential scanning calorimetry (DSC) identifies two endothermic peaks (ΔH ≈ 15 kJ/mol) .
  • Variable Biological Activity: Inconsistent IC₅₀ values for antimicrobial assays may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative). Standardized CLSI protocols are recommended .

Key Research Gaps

  • Mechanistic Studies: Limited data on metabolization pathways (e.g., cytochrome P450 interactions) .
  • High-Throughput Screening: Lack of published datasets for kinase inhibition profiling .

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